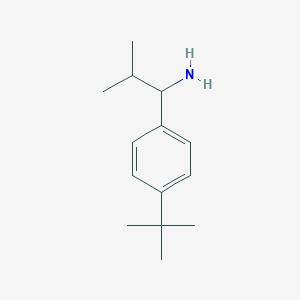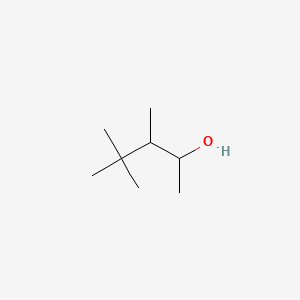![molecular formula C12H17N3 B13071561 (2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B13071561.png)
(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a tert-butyl group attached to the imidazo[1,2-a]pyridine core, which is further linked to a methanamine group. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine typically involves multicomponent reactions. One common method is the Groebke-Blackburn-Bienaymé multicomponent reaction, which involves the condensation of an aminoazine, an aldehyde, and an isonitrile to form the desired heterocyclic scaffold . The reaction is usually carried out under mild conditions, often at room temperature, and can be catalyzed by various transition metals or metal-free catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine derivatives with oxidized functional groups, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting Sterol 14-alpha demethylase (CYP51), thereby disrupting the cell membrane and leading to cell death . This mechanism is particularly relevant in the context of its antifungal activity.
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: Another imidazole derivative with antifungal properties.
Miconazole: A widely used antifungal agent.
Clotrimazole: Known for its broad-spectrum antifungal activity.
Uniqueness
(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine is unique due to its specific structural features, such as the tert-butyl group and the methanamine linkage, which contribute to its distinct chemical and biological properties. Its ability to inhibit ergosterol formation in fungal cells sets it apart from other similar compounds, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C12H17N3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(2-tert-butylimidazo[1,2-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C12H17N3/c1-12(2,3)11-9(8-13)15-7-5-4-6-10(15)14-11/h4-7H,8,13H2,1-3H3 |
InChI Key |
CGYROGUVKQXPNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N2C=CC=CC2=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13071487.png)
![rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate](/img/structure/B13071491.png)
![2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13071498.png)




![(13S,17R)-N-[(1E)-{[(4-methylphenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13071518.png)





